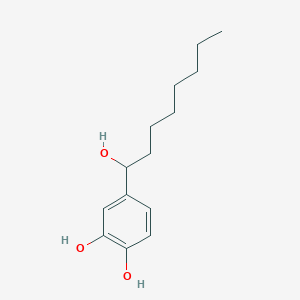![molecular formula C12H34O5Si4 B14284493 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane CAS No. 162921-60-0](/img/structure/B14284493.png)
1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane is a siloxane compound with the molecular formula C12H34O5Si4. It is known for its unique structure, which includes a trisiloxane backbone with heptamethyl and trimethoxysilyl groups. This compound is widely used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane typically involves the reaction of heptamethyltrisiloxane with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Heptamethyltrisiloxane+Trimethoxysilane→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the trimethoxysilyl group to other functional groups.
Substitution: The trimethoxysilyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced siloxanes, and substituted siloxanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is used in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent hydrophobic properties.
Wirkmechanismus
The mechanism of action of 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane involves its interaction with various molecular targets. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other molecules to form stable siloxane bonds. This reactivity is crucial for its applications in surface modification and cross-linking processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane
- Hexamethyldisiloxane
Uniqueness
Compared to similar compounds, 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane is unique due to the presence of the trimethoxysilyl group, which imparts additional reactivity and functionality. This makes it particularly valuable in applications requiring surface modification and enhanced chemical stability.
Eigenschaften
CAS-Nummer |
162921-60-0 |
|---|---|
Molekularformel |
C12H34O5Si4 |
Molekulargewicht |
370.74 g/mol |
IUPAC-Name |
trimethoxy-[2-[methyl-bis(trimethylsilyloxy)silyl]ethyl]silane |
InChI |
InChI=1S/C12H34O5Si4/c1-13-21(14-2,15-3)12-11-20(10,16-18(4,5)6)17-19(7,8)9/h11-12H2,1-10H3 |
InChI-Schlüssel |
ZRYKAXRSTLNPRX-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


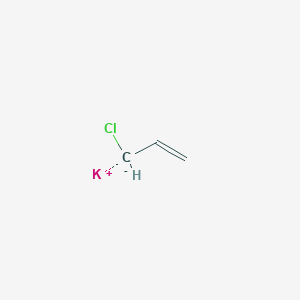
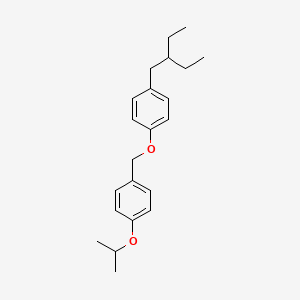
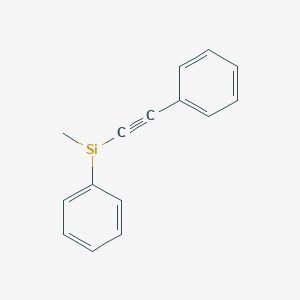
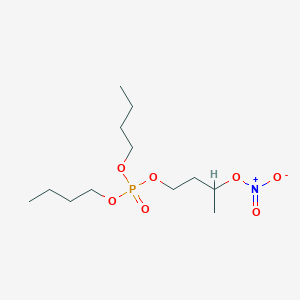
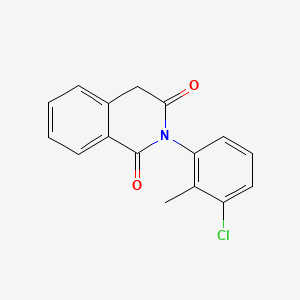
![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)
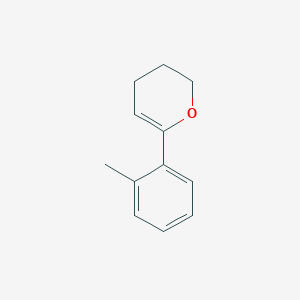
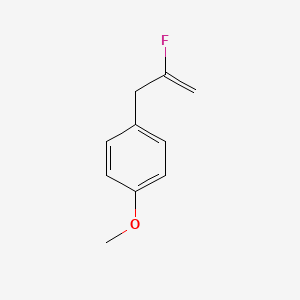
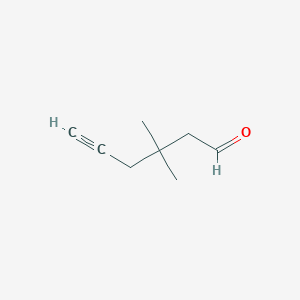
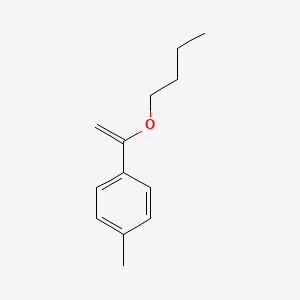
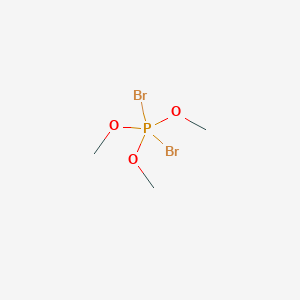
![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)
